Nicotine iminium

Description

Properties

CAS No. |

42459-13-2 |

|---|---|

Molecular Formula |

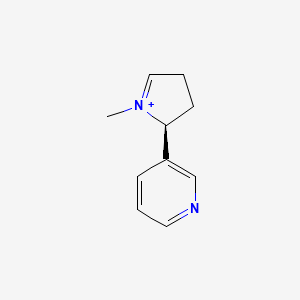

C10H13N2+ |

Molecular Weight |

161.22 g/mol |

IUPAC Name |

3-[(2S)-1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1/t10-/m0/s1 |

InChI Key |

GTQXYYYOJZZJHL-JTQLQIEISA-N |

SMILES |

C[N+]1=CCCC1C2=CN=CC=C2 |

Isomeric SMILES |

C[N+]1=CCC[C@H]1C2=CN=CC=C2 |

Canonical SMILES |

C[N+]1=CCCC1C2=CN=CC=C2 |

Synonyms |

nicotine delta 1'(5)' iminium ion nicotine imine nicotine iminium |

Origin of Product |

United States |

Scientific Research Applications

Mechanism of Toxicity and Addiction

Nicotine iminium is implicated in the toxicity associated with nicotine consumption. Research indicates that oxidative stress and the formation of reactive oxygen species play significant roles in nicotine-induced cellular damage. The iminium metabolite can undergo redox cycling, producing radical entities that contribute to lipid peroxidation and DNA damage. This mechanism has been linked to major organ toxicity, including effects on the lungs, cardiovascular system, and central nervous system .

Key Findings:

- Oxidative Stress: this compound contributes to oxidative stress, leading to cellular damage.

- Electron Transfer: The cationic nature of this compound facilitates electron transfer processes that generate harmful radicals.

- Addiction Mechanisms: The interaction of this compound with neuronal pathways may contribute to addiction by altering neurotransmitter dynamics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of nicotine and its metabolites, including this compound. In models of neurodegenerative diseases such as Parkinson's disease, nicotine has shown potential in reducing dopaminergic neuron loss and improving motor functions through activation of nicotinic acetylcholine receptors .

Mechanisms:

- Activation of Receptors: this compound activates α7 nicotinic acetylcholine receptors (nAChRs), which are involved in neuroprotection.

- Signal Transduction: It influences pathways like Wnt/β-Catenin signaling, promoting neuronal survival .

Anti-inflammatory Properties

Nicotine's role in modulating inflammation through the cholinergic anti-inflammatory pathway has been extensively studied. Activation of this pathway by this compound can inhibit pro-inflammatory cytokines, demonstrating therapeutic potential in conditions like ulcerative colitis and arthritis .

Applications:

- Inflammatory Diseases: this compound's modulation of inflammatory responses may provide new avenues for treating chronic inflammatory conditions.

Metabolic Pathways

Research has elucidated the metabolic pathways involving this compound. It is primarily formed from the N-demethylation of nicotine via cytochrome P450 enzymes (CYP2A6 and CYP2A13). These pathways are crucial for understanding individual variations in nicotine metabolism and addiction susceptibility .

| Metabolic Pathway | Enzyme | Product |

|---|---|---|

| N-demethylation | CYP2A6 | Nicotine Δ5'(1')iminium ion |

| Further oxidation | CYP2A13 | Cotinine |

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various contexts:

- Cognitive Enhancement: Metabolites like cotinine derived from this compound have shown promise in enhancing cognitive function in models of Alzheimer’s disease .

- Cancer Research: Studies indicate that proanthocyanidins can counteract the effects of nicotine-induced cancer progression, suggesting a protective role against nicotine's carcinogenic properties .

Comparison with Similar Compounds

Structural and Metabolic Analogues

Nicotine Iminium vs. Cotinine

- Structure : this compound is a cyclic iminium ion, whereas cotinine is a stable lactam derivative.

- Metabolic Role : this compound is an intermediate (70–80% of nicotine metabolism), while cotinine is the terminal metabolite excreted in urine .

- Chemical Reactivity: The iminium ion’s electrophilicity allows alkylation and adduct formation (e.g., cyanonicotine), whereas cotinine is non-reactive and serves as a biomarker for nicotine exposure .

- Enzyme Interactions : CYP2A6 exclusively catalyzes iminium formation, while aldehyde oxidase mediates its conversion to cotinine .

This compound vs. Norcotinine

- Norcotinine, a demethylated derivative of cotinine, arises from sequential metabolism of the iminium ion by CYP2A4.

This compound vs. Nicotyrine

- Nicotyrine (2’-hydroxy-3’,4’-dehydronicotine) is a dehydration product of iminium metabolism.

Enzymatic Pathways and Kinetic Parameters

Table 1: Enzymatic Parameters in this compound Metabolism

| Enzyme | Substrate | Cofactor | Km (μM) | Vmax | Inhibitors | References |

|---|---|---|---|---|---|---|

| CYP2A6 | Nicotine | NADPH, O₂ | 70* | 1.5 min⁻¹* | Carbon monoxide | |

| Aldehyde Oxidase | This compound | – | – | – | – |

*Rabbit lung CYP2A6 data; human CYP2A6 exhibits similar kinetics .

Key Observations :

- NADPH is essential for iminium formation; NADH is 33% as effective .

- Carbon monoxide inhibits iminium production by 50–70%, indicating mixed-function oxidase involvement .

Chemical Reactivity and Toxicity

Contrasts :

- Unlike synthetic iminium ions (e.g., dihydropyridine derivatives in ), this compound is endogenous and transient.

- This compound’s instability contrasts with stable iminium salts like those from medazepam .

Controversies and Limitations

Preparation Methods

Imine Reductase-Catalyzed Synthesis

Imine reductases (IREDs) enable the direct reduction of pseudooxynicotine (4-(methylamino)-1-(pyridin-3-yl)butan-1-one) to this compound intermediates, which equilibrate in solution before further conversion to nicotine. Streptomyces-derived IREDs, such as those from Streptomyces sp. GF3546 and GF3587, catalyze this reaction with NADPH or NADH cofactors, achieving enantiomeric excesses >99% for (R)-nicotine.

Reaction Conditions :

-

Temperature : 20–30°C

-

pH : 6.0–8.0 (phosphate or Tris-HCl buffer)

-

Solvent : Aqueous buffer with ≤90% co-solvents (e.g., isopropanol)

-

Enzyme Loading : 0.1–10% w/w relative to substrate

-

Cofactor Regeneration : Glucose dehydrogenase (GDH) with D-glucose or secondary alcohols (e.g., isopropanol) for NAD(P)H recycling.

Mechanistic Insight :

The IRED active site stabilizes the iminium transition state through hydrogen bonding and hydrophobic interactions, enabling selective hydride transfer to the re face of the substrate. This step generates (R)-nicotine iminium, which is subsequently protonated to yield (R)-nicotine.

Ketoreductase-Mediated Pathways

Ketoreductases (KREDs) like KRED-P3-G09 directly reduce pseudooxynicotine to 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, bypassing iminium intermediates. However, under acidic conditions (pH 4–6), the alcohol product can dehydrate to form this compound, which is isolable via ion-exchange chromatography.

Key Parameters :

-

Yield : 68–73% after 24–48 hours

-

Optimal pH : 5.5 for iminium stabilization

-

Purification : Ethyl acetate extraction followed by silica gel chromatography.

Chemical Synthesis of this compound Derivatives

Mitsunobu Reaction for Iminium Formation

The Mitsunobu reaction converts 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol to this compound via a two-step process:

-

Sulfonate Esterification : Treatment with methanesulfonyl chloride (MsCl) or toluenesulfonyl chloride (TsCl) in dichloromethane at 0–25°C.

-

Intramolecular Cyclization : Heating the sulfonate ester with aqueous NaOH (1–2 M) at 60–80°C to form the iminium intermediate.

Representative Protocol :

Acid-Catalyzed Iminium Generation

This compound forms spontaneously in acidic media (pH <4) via protonation of nicotine’s pyrrolidine nitrogen. This method is utilized in nicotine salt formulations for vaping products but lacks stereocontrol.

Comparative Analysis of Preparation Methods

| Method | Enantiomeric Excess | Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| IRED Catalysis | >99.5% (R or S) | 70–75% | 24–72 h | Industrial |

| KRED Reduction | 95–98% (S) | 65–70% | 48–96 h | Pilot-scale |

| Mitsunobu Reaction | Racemic | 80–85% | 36–48 h | Laboratory |

| Acid Catalysis | N/A | >90% | Instantaneous | Commercial |

Notes :

-

Enzymatic methods dominate for chiral nicotine production, while chemical routes favor racemic mixtures.

-

IRED processes avoid toxic reagents (e.g., MsCl) but require costly cofactors.

Isolation and Characterization of this compound

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.97 (d, 1H, pyridine-H), 4.06 (s, 2H, CH₂N⁺), 2.91–2.96 (m, 2H, pyrrolidine-H).

-

Optical Rotation : [α]D²⁵ = +38° (c = 1, EtOH) for (S)-nicotine iminium.

Industrial Applications and Challenges

Pharmaceutical and agrochemical industries prioritize IRED-based synthesis for high-purity (S)-nicotine, a smoking cessation drug. Key challenges include:

Q & A

Q. How can conflicting results between in vitro and in vivo iminium ion studies be reconciled?

- Answer : In vitro systems often lack compensatory pathways (e.g., renal excretion, Phase II conjugation). Validate findings using perfused organ models or isotopic tracing in vivo. For mechanistic studies, integrate physiologically based pharmacokinetic (PBPK) modeling to account for systemic clearance .

Ethical and Reporting Standards

Q. What ethical considerations are critical when designing animal studies on this compound toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.